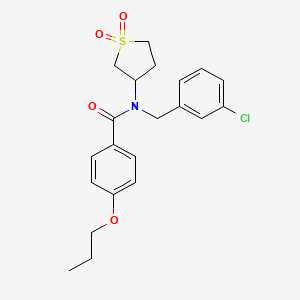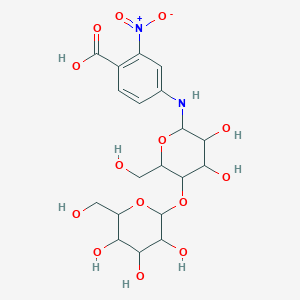![molecular formula C23H25ClN4O3S B11582941 1-amino-N-(4-chlorophenyl)-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11582941.png)
1-amino-N-(4-chlorophenyl)-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound It belongs to the class of thieno[2,3-b]pyridine derivatives, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, especially at the amino and morpholine groups.
Cyclization: The compound can form various cyclic derivatives through intramolecular reactions.
Common reagents used in these reactions include formic acid, isocyanates, and sodium borohydride. Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and other cyclic derivatives .
Scientific Research Applications
1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biological studies to understand its effects on various cellular processes.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . Compared to these compounds, 1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the morpholine group, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C23H25ClN4O3S |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3S/c1-23(2)11-15-16(12-31-23)20(28-7-9-30-10-8-28)27-22-17(15)18(25)19(32-22)21(29)26-14-5-3-13(24)4-6-14/h3-6H,7-12,25H2,1-2H3,(H,26,29) |
InChI Key |
SMQDVIHRIRIAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-(2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)ethanone](/img/structure/B11582864.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11582873.png)
![1-(3-Propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582875.png)
![6-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582882.png)
![4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11582898.png)
![5-Nitro-2-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B11582901.png)
![N-(2-methoxyethyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11582909.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11582910.png)


![1-(3-Ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582934.png)
![7-(difluoromethyl)-N-[2-(2-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11582946.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B11582980.png)
